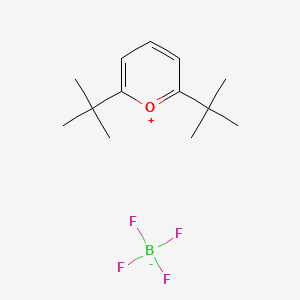
2,6-Di-tert-butylpyryliumtetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butylpyryliumtetrafluoroborate is an organic compound with the chemical formula C13H21BF4O. It is a derivative of pyrylium, a class of aromatic heterocyclic compounds. The compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butylpyryliumtetrafluoroborate typically involves the reaction of 2,6-di-tert-butylphenol with boron trifluoride etherate in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butylpyryliumtetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyrylium ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2,6-Di-tert-butylpyryliumtetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2,6-Di-tert-butylpyryliumtetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: Another compound with similar tert-butyl groups but different chemical properties.
2,4,6-Triphenylpyrylium tetrafluoroborate: A related pyrylium compound with different substituents on the ring.
Uniqueness
2,6-Di-tert-butylpyryliumtetrafluoroborate is unique due to its specific tert-butyl substituents and the presence of the tetrafluoroborate anion. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H21BF4O |
|---|---|
Molecular Weight |
280.11 g/mol |
IUPAC Name |
2,6-ditert-butylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C13H21O.BF4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1 |
InChI Key |
ZWESRWHEADGZMI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















